6-chloro-1H-indole-5-carboxylic acid
Overview
Description
6-chloro-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-chloro-1h-indole-5-carboxylic acid, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific target and the biological activity .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to these activities.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that these effects would be diverse and depend on the specific biological activity and target .
Biochemical Analysis
Biochemical Properties
6-chloro-1H-indole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with adenosine monophosphate-activated protein kinase (AMPK), a protein kinase involved in maintaining energy homeostasis within cells . The compound acts as a direct activator of AMPK, specifically the human α1β1γ1 isoform . This activation leads to the inhibition of de novo lipogenesis in human hepatocytes, demonstrating its potential in regulating metabolic processes .
Cellular Effects
This compound influences various cellular processes. It has been shown to activate AMPK, which plays a pivotal role in cellular energy homeostasis . This activation leads to the inhibition of lipogenesis and promotes the utilization of fatty acids for energy production . Additionally, the compound’s interaction with AMPK affects cell signaling pathways, gene expression, and cellular metabolism, highlighting its potential in therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound directly activates AMPK by binding to the β1-containing isoforms . This activation results in the phosphorylation of target proteins involved in metabolic pathways, leading to the inhibition of lipogenesis and the promotion of fatty acid oxidation . The compound’s ability to modulate AMPK activity underscores its potential as a therapeutic agent for metabolic disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound exhibits stability under various conditions, maintaining its activity in both in vitro and in vivo studies . Long-term exposure to the compound has shown sustained activation of AMPK and consistent inhibition of lipogenesis in human hepatocytes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent activation of AMPK and inhibition of lipogenesis . At higher doses, the compound maintains its efficacy without exhibiting significant toxic or adverse effects . These findings indicate that the compound has a favorable safety profile and can be administered at varying dosages for therapeutic purposes.
Metabolic Pathways
This compound is involved in metabolic pathways related to energy homeostasis. The compound interacts with AMPK, leading to the inhibition of lipogenesis and the promotion of fatty acid oxidation . This interaction affects metabolic flux and metabolite levels, highlighting the compound’s potential in regulating metabolic processes . Additionally, the compound undergoes glucuronidation, forming acyl glucuronide metabolites that retain selective activation of AMPK isoforms .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is absorbed efficiently and distributed to target tissues where it exerts its biochemical effects . The compound’s interaction with transporters and binding proteins ensures its localization and accumulation in specific cellular compartments, enhancing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with AMPK and other biomolecules, ensuring its efficacy in modulating metabolic pathways .
Preparation Methods
The synthesis of 6-chloro-1H-indole-5-carboxylic acid typically involves the chlorination of indole-5-carboxylic acid. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .
Chemical Reactions Analysis
6-chloro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Comparison with Similar Compounds
6-chloro-1H-indole-5-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-carboxylic acid: Similar in structure but lacks the chlorine substituent, leading to different chemical reactivity and biological activity.
5-bromo-1H-indole-3-carboxylic acid:
Indole-2-carboxylic acid: Differently substituted indole with unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives.
Properties
IUPAC Name |
6-chloro-1H-indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQNYTQRGUBNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626425 | |
Record name | 6-Chloro-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256935-86-1 | |
Record name | 6-Chloro-1H-indole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256935-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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